Chemical Scaffold Divergence: Atr-IN-6 Structural Differentiation from Clinical-Stage ATR Inhibitors
Atr-IN-6 (compound A22 in WO2021233376A1) possesses a chemical scaffold structurally distinct from all currently reported clinical-stage ATR inhibitors [1]. Its core architecture comprises a 4,6-disubstituted pyrimidine linked to an indole-6-ylmethanol moiety and a 3,5-dimethylpyrazole bearing a 5-fluoropyridin-3-yl substituent . This scaffold diverges fundamentally from the sulfoximine-based core of ceralasertib (AZD6738), the morpholino-pyrimidine framework of elimusertib (BAY1895344), and the pyrazine-carboxamide scaffold of berzosertib (M6620) [2]. The structural divergence is not incremental but categorical, positioning Atr-IN-6 in a distinct intellectual property and chemical space that cannot be accessed via procurement of clinical candidates [3].
| Evidence Dimension | Core chemical scaffold architecture |
|---|---|
| Target Compound Data | 4,6-disubstituted pyrimidine with indole-6-ylmethanol and 5-fluoropyridin-3-yl-3,5-dimethylpyrazole substituents |
| Comparator Or Baseline | Ceralasertib: sulfoximine-pyrimidine scaffold; Elimusertib: morpholino-pyrimidine scaffold; Berzosertib: pyrazine-carboxamide scaffold |
| Quantified Difference | Zero scaffold overlap; distinct patent family (WO2021233376A1 vs. clinical candidate patents) |
| Conditions | Structural analysis based on disclosed chemical structures in patent literature |
Why This Matters
Scaffold divergence enables orthogonal chemical tool interrogation of ATR biology, circumventing potential scaffold-specific off-target effects that may confound interpretation when relying exclusively on clinical-stage chemotypes.
- [1] WO2021233376A1. Substituted pyrimidine compounds as ATR inhibitors. Compound A22. Bayer AG, 2021. View Source
- [2] Bradbury P, et al. ATR inhibitor preclinical evaluation table. PMC11284803, 2024. View Source
- [3] MedChemExpress. ATR-IN-6 Product Page. Patent WO2021233376A1, compound A22. View Source
